molecular formula C18H14BrFN2O4S2 B5060828 4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide

4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide

Cat. No. B5060828
M. Wt: 485.4 g/mol
InChI Key: DYPKOCSXMHFIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide, also known as FSBA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. FSBA is a sulfonamide derivative that has been synthesized through various methods and has been studied for its potential applications in biochemical and physiological research.

Mechanism of Action

4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide reacts with sulfhydryl groups in proteins to form stable sulfonamide bonds, which can be detected through various methods such as gel electrophoresis and mass spectrometry. The reaction between 4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide and sulfhydryl groups is highly specific and selective, making it an ideal reagent for protein labeling and detection.
Biochemical and Physiological Effects
4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide has been shown to have minimal effects on the biochemical and physiological properties of proteins, making it an ideal reagent for studying protein structure and function. Its high selectivity and sensitivity in detecting sulfhydryl groups in proteins make it a powerful tool for studying protein-protein interactions and protein-ligand binding.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide in lab experiments include its high selectivity and sensitivity in detecting sulfhydryl groups in proteins, its minimal effects on the biochemical and physiological properties of proteins, and its ease of use. However, the limitations of using 4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of 4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide in scientific research. One potential application is in the study of protein-protein interactions and protein-ligand binding, which could lead to the development of new drugs and therapies. Another potential application is in the development of biosensors for the detection of sulfhydryl-containing molecules in biological samples. Additionally, further studies are needed to evaluate the potential toxicity of 4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide and to develop safer alternatives for protein labeling and detection.

Synthesis Methods

4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with p-toluenesulfonyl chloride, followed by the reaction with 4-fluoroaniline and sodium azide. The final product, 4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide, is obtained through the reaction of the intermediate product with sulfuryl chloride.

Scientific Research Applications

4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide has been extensively studied for its potential applications in biochemical and physiological research. It has been used as a labeling reagent for the detection of protein sulfhydryl groups and has been shown to be highly selective and sensitive in detecting sulfhydryl groups in proteins.

properties

IUPAC Name

4-[(4-bromophenyl)sulfonylamino]-N-(4-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2O4S2/c19-13-1-9-17(10-2-13)27(23,24)22-16-7-11-18(12-8-16)28(25,26)21-15-5-3-14(20)4-6-15/h1-12,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPKOCSXMHFIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.